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Compound of Interest

Compound Name: 2-Phenylisonicotinonitrile

Cat. No.: B1349397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Phenylisonicotinonitrile (2-PIN), a heterocyclic aromatic compound with the molecular

formula C₁₂H₈N₂, stands as a molecule of significant interest in the realms of medicinal

chemistry and materials science. Its structure, featuring a pyridine ring substituted with a

phenyl group at the 2-position and a nitrile group at the 4-position, imparts a unique

combination of electronic and steric properties. These characteristics make it a versatile

scaffold for the design of novel therapeutic agents and functional organic materials. This

technical guide provides a comprehensive overview of the theoretical and computational

methodologies employed to investigate the molecular structure, electronic properties, and

vibrational characteristics of 2-Phenylisonicotinonitrile. While extensive experimental data

exists for related compounds, this guide focuses on the computational approaches that provide

deep insights into the molecule's behavior at an atomic level.

Computational Methodology
The primary tool for the theoretical investigation of 2-Phenylisonicotinonitrile is Density

Functional Theory (DFT), a quantum mechanical modeling method used to investigate the

electronic structure of many-body systems.
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Software: All calculations are typically performed using the Gaussian suite of programs (e.g.,

Gaussian 16).

Methodology: The geometry of the 2-Phenylisonicotinonitrile molecule is optimized without

any symmetry constraints. The optimization is followed by the calculation of vibrational

frequencies to confirm that the optimized structure corresponds to a true minimum on the

potential energy surface (no imaginary frequencies).

Functional and Basis Set: A common and effective level of theory for this class of molecules is

the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional

with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is typically employed,

providing a good balance between computational cost and accuracy for predicting molecular

properties.

Solvation Effects: To simulate a more realistic environment, solvation effects can be

incorporated using implicit solvent models such as the Polarizable Continuum Model (PCM).

Property Calculations: Following geometry optimization, various molecular properties are

calculated at the same level of theory. These include:

Vibrational Frequencies and Intensities: To predict the infrared and Raman spectra.

Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's electronic

transitions and reactivity.

Mulliken Atomic Charges: To analyze the charge distribution within the molecule.

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge

delocalization.

Data Presentation: Predicted Molecular Properties
The following tables summarize the kind of quantitative data that would be obtained from DFT

calculations on 2-Phenylisonicotinonitrile. Please note that the values presented here are

illustrative placeholders based on typical results for similar molecules, as a comprehensive

computational study with this specific data for 2-Phenylisonicotinonitrile is not currently

available in the cited literature.
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Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral

Angles)

Parameter Bond/Atoms Value (Å or °)

Bond Lengths C1-C2 1.49

C2-N1 1.34

C2-C3 1.40

C3-C4 1.39

C4-N2 1.16

C4-C5 1.39

C5-C6 1.39

C6-N1 1.34

Bond Angles C1-C2-N1 116.5

C2-N1-C6 117.0

C3-C4-N2 179.0

Dihedral Angle Phenyl-Pyridine 35.0

Table 2: Calculated Vibrational Frequencies and Assignments
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Mode
Calculated
Frequency (cm⁻¹)

Experimental
Frequency (cm⁻¹)

Assignment

ν₁ 3080 - C-H stretch (phenyl)

ν₂ 3055 - C-H stretch (pyridine)

ν₃ 2245 ~2230 C≡N stretch

ν₄ 1595 - C=C stretch (phenyl)

ν₅ 1580 - C=N stretch (pyridine)

ν₆ 1470 - C-C stretch

ν₇ 1000 -
Ring breathing

(phenyl)

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties

Parameter Value (eV)

HOMO Energy -6.50

LUMO Energy -1.80

HOMO-LUMO Gap 4.70

Table 4: Mulliken Atomic Charges

Atom Charge (a.u.)

N1 (pyridine) -0.55

N2 (nitrile) -0.40

C2 (pyridine) 0.25

C4 (pyridine) 0.15

C1' (phenyl) -0.10
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Visualizations
Logical Workflow for Drug Discovery
The following diagram illustrates a hypothetical workflow for the initial stages of a drug

discovery program involving a scaffold such as 2-Phenylisonicotinonitrile.
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Caption: A logical workflow for a drug discovery process.
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Computational Chemistry Workflow
This diagram outlines the typical workflow for the theoretical characterization of 2-
Phenylisonicotinonitrile using computational chemistry methods.
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Caption: A standard workflow for computational analysis.
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Conclusion
Theoretical and computational studies provide an indispensable framework for understanding

the intrinsic properties of 2-Phenylisonicotinonitrile. Through methods like Density Functional

Theory, researchers can predict its geometry, vibrational spectra, and electronic characteristics

with a high degree of accuracy. This information is crucial for rationalizing its behavior in

different chemical environments and for guiding the design of new molecules with tailored

properties for applications in drug development and materials science. While a dedicated,

comprehensive computational dataset for 2-Phenylisonicotinonitrile is yet to be published,

the methodologies outlined in this guide, drawn from studies of analogous compounds, provide

a robust roadmap for future theoretical investigations into this promising molecule.

To cite this document: BenchChem. [Theoretical and Computational Elucidation of 2-
Phenylisonicotinonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349397#theoretical-and-computational-studies-of-2-
phenylisonicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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